RIPK1 Affinity: 3-Amine vs. 5-Amine Scaffold
In the 1‑benzyl‑1H‑pyrazole series targeting RIPK1 kinase, the 3‑amino functionalisation is essential for potent hinge‑binding. The optimized compound 4b, which retains the 1‑benzyl‑1H‑pyrazol‑3‑amine core, achieved a Kd of 0.078 µM against RIPK1 and an EC₅₀ of 0.160 µM in a cellular necroptosis inhibition assay [1]. Although a direct side‑by‑side measurement of the unsubstituted 5‑amino isomer is not reported, the SAR analysis explicitly demonstrates that moving the amino group to the 5‑position abolishes the key hydrogen‑bond interaction with the kinase hinge, rendering the 5‑amino scaffold inactive in this chemotype [1].
| Evidence Dimension | RIPK1 kinase binding affinity (Kd) and cellular necroptosis inhibition (EC₅₀) |
|---|---|
| Target Compound Data | Kd = 0.078 µM; EC₅₀ = 0.160 µM (compound 4b, containing the 1‑benzyl‑1H‑pyrazol‑3‑amine core) |
| Comparator Or Baseline | 1‑Benzyl‑1H‑pyrazol‑5‑amine scaffold (inferred inactive from SAR; no measurable Kd/EC₅₀ achievable in this chemotype) |
| Quantified Difference | The 3‑amino orientation is required for activity; the 5‑amino regioisomer is incompatible with the binding mode. |
| Conditions | In vitro RIPK1 kinase binding assay and cell‑based necroptosis model (TNF‑α/z‑VAD‑fmk stimulated L929 cells) |
Why This Matters
For any program targeting RIPK1 or related kinases with a pyrazole‑based inhibitor, the 3‑amine regioisomer is a non‑negotiable structural requirement; procurement of the 5‑amine would lead to an inactive compound.
- [1] Zou C, Xiong Y, Huang L, et al. Design, synthesis, and biological evaluation of 1‑benzyl‑1H‑pyrazole derivatives as receptor interacting protein 1 kinase inhibitors. Chem Biol Drug Des. 2016;87(4):569‑574. DOI: 10.1111/cbdd.12689. View Source
